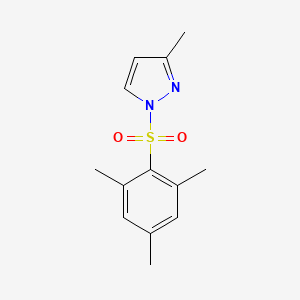![molecular formula C9H11NO3 B2788995 2-[(2E)-2-(Hydroxyimino)ethyl]-5-methoxyphenol CAS No. 1951451-50-5](/img/structure/B2788995.png)
2-[(2E)-2-(Hydroxyimino)ethyl]-5-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2E)-2-(Hydroxyimino)ethyl]-5-methoxyphenol is a chemical compound that has gained significant attention in the scientific community due to its potential biomedical applications. This compound is also known as BHQ or BHQ-NO and is widely used as a fluorescent probe in various biological and chemical assays. BHQ-NO is a nitroxide spin label that can be used to study the structure and dynamics of biomolecules.
Mécanisme D'action
BHQ-NO acts as a nitroxide spin label that can be used to study the structure and dynamics of biomolecules. The nitroxide group in BHQ-NO is a stable free radical that can be detected by electron paramagnetic resonance (EPR) spectroscopy. BHQ-NO can be used to label biomolecules such as proteins, nucleic acids, and lipids. The nitroxide group in BHQ-NO interacts with the biomolecules and the EPR signal is affected by the local environment of the nitroxide group. This allows the study of the structure and dynamics of biomolecules in solution or in cells.
Biochemical and Physiological Effects:
BHQ-NO has been shown to have antioxidant activity in cells and tissues. It can scavenge free radicals and protect cells from oxidative stress. BHQ-NO has also been shown to have anti-inflammatory activity. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
BHQ-NO has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. BHQ-NO is also a highly sensitive probe that can detect small changes in the local environment of the nitroxide group. However, BHQ-NO has some limitations for lab experiments. It can be toxic to cells at high concentrations and can interfere with cellular processes. BHQ-NO can also be affected by the local environment of the biomolecule it is labeling, which can complicate the interpretation of the EPR signal.
Orientations Futures
BHQ-NO has several potential future directions for scientific research. It can be used to study the structure and dynamics of biomolecules in cells and tissues. BHQ-NO can also be used to study the antioxidant and anti-inflammatory activity of compounds. Future research can focus on developing new derivatives of BHQ-NO with improved properties and reduced toxicity. BHQ-NO can also be used in combination with other probes and techniques to study complex biological systems.
Méthodes De Synthèse
BHQ-NO can be synthesized using a simple one-step reaction. The synthesis involves the reaction of 2-[(2E)-2-(Hydroxyimino)ethyl]-5-methoxyphenol with sodium nitrite in the presence of hydrochloric acid. The reaction yields BHQ-NO as a dark red crystalline powder. The purity of the compound can be further improved by recrystallization.
Applications De Recherche Scientifique
BHQ-NO has a wide range of scientific research applications. It is mainly used as a fluorescent probe in various biological and chemical assays. BHQ-NO is a nitroxide spin label that can be used to study the structure and dynamics of biomolecules. It can be used to study protein-protein interactions, protein-ligand interactions, and protein-nucleic acid interactions. BHQ-NO can also be used to study the oxidative stress in cells and tissues. It can be used to measure the levels of reactive oxygen species (ROS) and to study the antioxidant activity of compounds.
Propriétés
IUPAC Name |
2-[(2E)-2-hydroxyiminoethyl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-8-3-2-7(4-5-10-12)9(11)6-8/h2-3,5-6,11-12H,4H2,1H3/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPWPUKIDFPPBL-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC=NO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C/C=N/O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2E)-2-(Hydroxyimino)ethyl]-5-methoxyphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(3-Chlorobenzoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2788913.png)
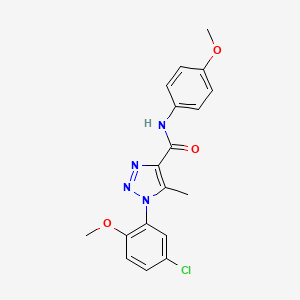
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide](/img/structure/B2788915.png)
![2-Ethyl-5-((4-nitrophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2788921.png)
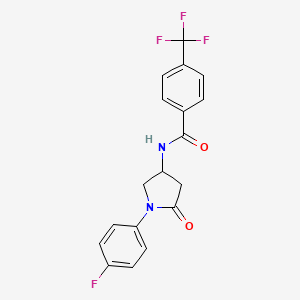
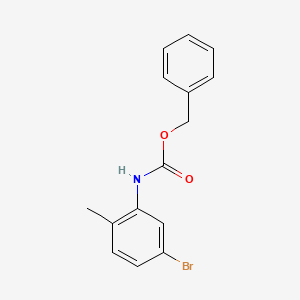
![3-(4-Methylphenyl)-5-[[4-(4-methylphenyl)-5-pyrrolidin-1-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole;phosphoric acid](/img/structure/B2788925.png)
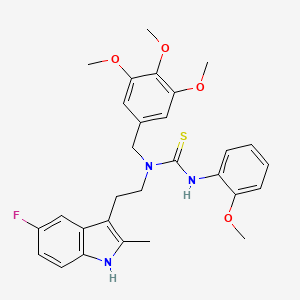
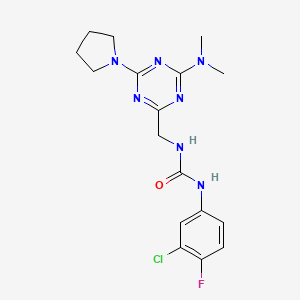
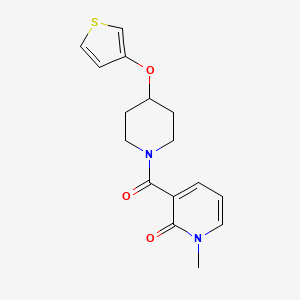

![4-fluoro-N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)benzamide](/img/structure/B2788932.png)
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2788934.png)
